Enantiomeric Purity and Chiral Accessibility: Racemate vs. Enantiopure Forms
Methyl 2-hydroxy-3-methylbutanoate (CAS 17417-00-4) is commercially supplied as the racemic mixture, whereas the (S)-enantiomer (CAS 24347-63-5) and (R)-enantiomer (CAS 90244-32-9) are available as distinct, optically pure compounds [1]. The (S)-enantiomer exhibits a specific optical rotation of [α]D = +23.7 (c 1.00, CHCl₃) [2]. The two enantiomers may exhibit different biological activities and sensory properties . Procurement of the racemate versus a single enantiomer represents a critical decision point: the racemate (CAS 17417-00-4) is suitable for applications not requiring stereochemical fidelity, whereas enantiopure forms (CAS 24347-63-5 or 90244-32-9) are required for asymmetric synthesis, chiral chromatography, or stereospecific biological assays .
(S)-enantiomer: +23.7°
| Evidence Dimension | Optical purity / enantiomeric composition |
|---|---|
| Target Compound Data | Racemic mixture (1:1 R:S), specific rotation = 0° |
| Comparator Or Baseline | (S)-enantiomer (CAS 24347-63-5): [α]D = +23.7 (c 1.00, CHCl₃); (R)-enantiomer (CAS 90244-32-9): [α]D = -23.7 (expected) |
| Quantified Difference | Δ[α]D ≈ 47.4° between enantiomers; racemate exhibits zero net rotation |
| Conditions | Polarimetry at 589 nm (sodium D-line), chloroform solvent, 1.00 g/100 mL concentration |
Why This Matters
The choice between racemate and enantiopure form determines applicability in stereospecific applications and directly impacts procurement cost and synthetic route design.
- [1] PubChem. Methyl 2-hydroxy-3-methylbutanoate: CAS 17417-00-4 (racemate), CAS 24347-63-5 (S-enantiomer), CAS 90244-32-9 (R-enantiomer). View Source
- [2] ChemicalBook. 2-(S)-Hydroxy-3-methylbutyric acid methyl ester: Synthesis and optical rotation data. CAS 24347-63-5. View Source
